Defluoro Paroxetine Hydrochloride
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Overview
Description
Defluoro Paroxetine Hydrochloride is a chemical compound with the molecular formula C19H22ClNO3 and a molecular weight of 347.64 g/mol . It is an off-white to light tan solid used primarily in research applications. This compound is a derivative of Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Defluoro Paroxetine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine.
Reaction Conditions: The intermediate is then reacted with hydrochloric acid under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the intermediate compound.
Purification: The intermediate is purified using techniques such as recrystallization or chromatography.
Final Reaction: The purified intermediate is then reacted with hydrochloric acid to produce the final product.
Chemical Reactions Analysis
Types of Reactions: Defluoro Paroxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Defluoro Paroxetine Hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is employed in studies investigating the biological activity of serotonin reuptake inhibitors.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of SSRIs.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Defluoro Paroxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic activity. The compound binds to the serotonin transporter (SERT) and prevents the reabsorption of serotonin into the presynaptic neuron . This mechanism is similar to that of Paroxetine, but the absence of the fluorine atom in this compound may result in different pharmacokinetic properties .
Comparison with Similar Compounds
Paroxetine: A selective serotonin reuptake inhibitor with a fluorine atom in its structure.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects
Uniqueness: Defluoro Paroxetine Hydrochloride is unique due to the absence of the fluorine atom, which may influence its pharmacokinetic and pharmacodynamic properties. This difference can affect its binding affinity, metabolism, and overall efficacy compared to other SSRIs .
Properties
CAS No. |
130777-04-7 |
---|---|
Molecular Formula |
C₁₉H₂₀ClNO₃ |
Molecular Weight |
345.82 |
Synonyms |
trans-(+)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-piperidine Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.